6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine
Descripción general
Descripción
6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine is a novel compound that has been studied for its potential applications in various scientific and medical fields. This compound is composed of two heterocyclic rings, one pyridazine ring and one pyridinium ring, linked by a methylpiperazine bridge. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-viral, anti-bacterial, and anti-cancer properties. In addition, it has been studied for its potential as a therapeutic agent for several diseases, including Alzheimer's, Parkinson's, and Huntington's.
Aplicaciones Científicas De Investigación
Neuroinflammation and Neurodegenerative Disorders
MW-150 has shown promise in modulating neuroinflammation, particularly in Alzheimer’s disease models. By inhibiting p38α MAPK, it reduces the phosphorylation of MAPK-activated protein kinase 2 (MK2) in glial cells. Additionally, it decreases the levels of interleukin-1β (IL-1β), a pro-inflammatory cytokine. This suggests potential therapeutic applications in neurodegenerative disorders characterized by inflammation .
Cognitive Enhancement and Learning & Memory
In aged amyloid precursor protein/presenilin 1 (APP/PS1) knock-in mice (a model of Alzheimer’s disease), MW-150 administration improved spatial reference memory performance. The compound reduced errors in the radial arm water maze, indicating cognitive enhancement. This finding underscores its relevance for memory-related research .
Behavioral Neuroscience
Researchers have explored MW-150’s impact on behavior. Its selective inhibition of p38α MAPK may influence neural circuits and behavioral responses. Further studies are needed to elucidate its effects on anxiety, depression, and other behavioral aspects .
Immunology and Inflammatory Diseases
Given its specificity for p38α MAPK, MW-150 could be valuable in studying immune responses. It may modulate cytokine production, cell migration, and inflammatory signaling pathways. Investigating its effects in autoimmune diseases or chronic inflammation is warranted .
Drug Development and Targeted Therapies
MW-150’s selectivity for p38α MAPK makes it an attractive candidate for drug development. Researchers are exploring its potential as a targeted therapy in various contexts, including cancer, where p38α MAPK plays a role in tumor progression .
Combination Therapies
MW-150 could be used synergistically with other compounds. For instance, combining it with oxidizing agents, adsorbents, or catalysts might enhance water treatment efficiency or improve drug delivery systems. Investigating such combinations is an exciting avenue for future research .
Mecanismo De Acción
Target of Action
MW-150, also known as 6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine, is a selective inhibitor of the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK . This enzyme is expressed in microglia and neurons .
Mode of Action
MW-150 inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate, MK2 . This inhibition occurs in a concentration-dependent manner .
Biochemical Pathways
In microglia, p38α MAPK stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to various stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity . Additionally, p38α MAPK regulates Ras-related protein Rab5, a key regulator of early endosomes .
Result of Action
MW-150 treatment attenuates the downstream increase in proinflammatory cytokine production . It also inhibits the release of proinflammatory cytokines from glia, rescues synaptic dysfunction in the entorhinal cortex of certain models , and normalizes poor social behaviors and physiological disturbances stemming from excess serotonin activity .
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine | |
CAS RN |
1628502-91-9 | |
Record name | MW-150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MW-150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.